molecular formula C8H6N2O2 B121139 4-Nitrophenylacetonitrile CAS No. 555-21-5

4-Nitrophenylacetonitrile

Cat. No. B121139
CAS RN: 555-21-5
M. Wt: 162.15 g/mol
InChI Key: PXNJGLAVKOXITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenylacetonitrile is a chemical compound that has been studied for its versatile applications in organic synthesis. It is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its reactivity and physical properties. The compound has been utilized as a nucleophile in organocatalytic reactions and has been a subject of various studies to understand its molecular structure and behavior in different chemical reactions .

Synthesis Analysis

The synthesis of 4-nitrophenylacetonitrile and its derivatives has been explored through various methods. One approach involves the use of organocatalytic Michael additions to alpha,beta-unsaturated aldehydes, where the nitro group acts as a temporary activating group. This method allows for the synthesis of diastereomerically pure disubstituted lactones with high yield and optical purity . Another synthesis route described involves a green and straightforward procedure using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile . Additionally, the synthesis of related compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, has been reported, highlighting the versatility of nitrophenylacetonitriles in synthetic applications .

Molecular Structure Analysis

The molecular structure of 4-nitrophenylacetonitrile has been investigated using various spectroscopic techniques and computational methods. Studies have shown that the conversion of the molecule to its carbanion form leads to significant spectral and structural changes, including quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom . The molecular geometry and vibrational frequencies have been calculated and compared with experimental data, providing insights into the stability and electronic properties of the molecule . The crystal structures of nitro-substituted phenylacetonitriles have also been determined, revealing different intermolecular interactions and torsion angles that influence the overall crystal lattice .

Chemical Reactions Analysis

4-Nitrophenylacetonitrile participates in a variety of chemical reactions. It has been used as a nucleophile in enantioselective organocatalytic conjugate additions . Kinetic studies have been conducted on the aminolysis of derivatives of 4-nitrophenylacetonitrile, suggesting a catalytic six-membered cyclic transition state . The compound has also been involved in Michael additions and cyclocondensations, leading to the synthesis of novel quinolines . Furthermore, the spontaneous decarboxylation of strong carboxylic acid-carboxylate mixtures containing 4-nitrophenylacetic acid has been studied, revealing the generation of free radicals and the potential for surface modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenylacetonitrile are influenced by the presence of the nitro and cyano groups. The IR spectra and structure analysis indicate strong frequency decreases and intensity increases of the cyano and nitro stretching bands upon conversion to the carbanion . The compound's reactivity in various chemical reactions demonstrates its potential as a versatile intermediate in organic synthesis . The chromatographic behavior of related nitrophenyl derivatives has been analyzed, providing further understanding of the compound's properties .

Scientific Research Applications

1. Versatile Nucleophile in Organic Synthesis

4-Nitrophenylacetonitrile has been recognized for its role as a versatile nucleophile in organocatalytic conjugate additions. This functionality is particularly notable when incorporating a nitro group at the phenyl ring, which acts as a temporary activating group. This characteristic facilitates further transformations, such as the synthesis of diastereomerically pure disubstituted lactones in high yield and optical purity (Cid et al., 2010).

2. Solubility Modeling and Solute-Solvent Interactions

The solubility of p-nitrophenylacetonitrile in various solvents has been extensively studied. This research is crucial in understanding its interactions and behavior in different solvent environments, essential for its application in chemical syntheses (Chen et al., 2019).

3. Surface Grafting on Carbon and Metallic Surfaces

4-Nitrophenylacetonitrile has been used in the grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction. This application is significant in the field of material science and surface chemistry, contributing to the development of various coatings and material modifications (Adenier et al., 2005).

4. Analytical and Sensing Applications

The compound has shown potential in analytical chemistry, particularly in the development of sensors for the detection of various substances. For example, it has been used in the fabrication of electrochemical sensors for detecting nitrophenol, a hazardous substance. Such sensors benefit from the electro-oxidation properties and electron transfer characteristics of 4-nitrophenylacetonitrile (Ansari et al., 2021).

5. Structural and Spectral Studies

The structure and spectral properties of 4-nitrophenylacetonitrile and its derivatives have been the subject of various studies. These investigations provide valuable insights into its molecular behavior, which is crucial for its application in different scientific fields (Binev et al., 2000).

Safety And Hazards

4-Nitrophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . It should be stored in a cool, dry place .

properties

IUPAC Name

2-(4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJGLAVKOXITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060297
Record name Benzeneacetonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylacetonitrile

CAS RN

555-21-5
Record name 4-Nitrophenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrobenzyl cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, 4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROBENZYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086Q9Q6WOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Nitrophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Nitrophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Nitrophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Nitrophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Nitrophenylacetonitrile

Citations

For This Compound
286
Citations
EA Walters - The Journal of Physical Chemistry, 1977 - ACS Publications
… The ionization of 4-nitrophenylacetonitrile in water-Me2SO mixtures was studied by … Attempts have long been made to use the compound 4-nitrophenylacetonitrile [4-N02C6H4CH2CN] …
Number of citations: 14 pubs.acs.org
AM Asiri - Pigment & resin technology, 2004 - emerald.com
A range of methine dyes has been synthesised by condensation of electronegative active methylene compound, 4‐nitrophenylacetonitrile with substituted benzaldehydes. The …
Number of citations: 11 www.emerald.com
S Boitsov, J Songstad, KW Törnroos - Acta Crystallographica Section …, 2002 - scripts.iucr.org
The molecular structures of the three title nitro-substituted phenylacetonitriles, C8H6N2O2, at 123 K show that the molecules are linked together very differently. In the 2- and 4-nitro …
Number of citations: 7 scripts.iucr.org
L Légrádi - Analyst, 1970 - pubs.rsc.org
… Phenylacetonitrile also reacts with quinones, hydroquinone and pyrocatechol to yield a green or a blue product, which becomes orange - red in acidic solution, but the reaction is not …
Number of citations: 6 pubs.rsc.org
EA Walters - The Journal of Physical Chemistry, 1978 - ACS Publications
… The ionization of 4-nitrophenylacetonitrile (1) has been studied in a number of solvents and it has … where HA is 4-nitrophenylacetonitrile. Reaction 2 is the ionization of HA by hydrated …
Number of citations: 5 pubs.acs.org
GL Duffield - 1996 - etheses.dur.ac.uk
… For 4-nitrophenylacetonitrile ionization occurred in dilute solutions of base where the basicity of the medium is adequately expressed by the methoxide concentration as shown in …
Number of citations: 5 etheses.dur.ac.uk
M Yousefi, M Mohammadi, Z Habibi… - Biocatalysis and …, 2011 - Taylor & Francis
… Our biocatalyst produced a high acid/amide ratio for 4-nitrophenylacetonitrile, 2-chlorobenzonitrile and 3-chlorobenzonitrile, and only carboxylic acid for the other substrates, so it may …
Number of citations: 6 www.tandfonline.com
F Fang, G Xu, B Lu - Journal of liquid chromatography & related …, 2001 - Taylor & Francis
… The related compounds might be trace amount of 4-aminophenylacetic acid, 4-nitrophenylacetonitrile, … The retention time for 4-aminophenylacetic acid, 4-nitrophenylacetonitrile, and 4-…
Number of citations: 6 www.tandfonline.com
김동욱, 홍성일, 박수영, 김낙중 - Bulletin of the Korean Chemical …, 1997 - koreascience.kr
… 20 g (0,0084 mol) of 4 and 136 g (0.0084 mol) of 4-nitrophenylacetonitrile were dissolved in anhydrous ethanol (100 mL) and 1.2 mL (0.012 mol) of piperidine was added dropwise into …
Number of citations: 16 koreascience.kr
S Govindaraju, NK Daniel, S Tabassum - Materials Today: Proceedings, 2022 - Elsevier
… of pharmacologically relevant polysubstituted pyrazoles catalyzed by sulfamic acid is reported via multicomponent reaction of substituted arylaldehydes, 4-nitrophenylacetonitrile, …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.